![molecular formula C10H16O2 B2991304 3-(2-Norbornyl)propionic acid CAS No. 22637-41-8](/img/structure/B2991304.png)
3-(2-Norbornyl)propionic acid
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Overview
Description
3-(2-Norbornyl)propionic acid is a derivative of norbornane . It contains 28 atoms in total: 16 Hydrogen atoms, 10 Carbon atoms, and 2 Oxygen atoms . The 2-norbornyl cation, a carbocation formed from derivatives of norbornane, has been the subject of extensive studies and vigorous debates .
Molecular Structure Analysis
The 2-norbornyl cation, which is related to 3-(2-Norbornyl)propionic acid, has a non-classical structure with a 3-center, 2-electron bond . This structure is not symmetrical and does not require C22C s-bond bridging . At high temperatures, the 2-norbornyl cation is proposed to be an H22C122H s-bond delocalized resonance hybrid .Physical And Chemical Properties Analysis
Propionic acid, a related compound, is a colorless, corrosive, and naturally occurring organic acid with a pungent, disagreeable, and rancid odor . It is used in various industrial applications, especially in the food industry .Scientific Research Applications
Food Preservation
3-(2-Norbornyl)propionic acid, as a derivative of propionic acid, is recognized for its antimicrobial properties . It’s used as a food preservative to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products . The non-dissociated form of propionic acid can pass through a cell membrane into the cytoplasm, releasing protons and creating a pH gradient that inhibits the growth of mold, yeast, and bacteria .
Animal Feed Additive
In the animal feed industry, 3-(2-Norbornyl)propionic acid can be used as an antimicrobial agent . It helps in preserving the feed by preventing spoilage and protecting livestock from harmful pathogens .
Biotechnological Production
The compound is involved in novel biological approaches for the production of propionic acid using microorganisms and renewable biomass. This is part of a broader effort to adapt to green technology and reduce reliance on petroleum-based feedstock for chemical synthesis .
Antimicrobial Agent
Due to its strong antimicrobial properties, 3-(2-Norbornyl)propionic acid is used in the synthesis of other compounds that serve as antimicrobial agents in various industrial applications .
Herbicide Formulation
It has applications in agriculture as a component of herbicides. The herbicidal properties help in controlling the growth of unwanted plants and weeds .
Flavoring Agent
As a derivative of propionic acid, it can also be used as an artificial flavoring agent in the food industry, adding a specific taste to food products .
Safety and Hazards
Future Directions
There is growing interest in the fermentative production of propionic acid due to increasing concerns about greenhouse gas emissions from fossil fuels and a growing consumer preference for bio-based products . Genome shuffling combined with high throughput omics and metabolic engineering is providing new opportunities for biological propionic acid production .
Mechanism of Action
Target of Action
It’s structurally similar to propionic acid , which is known to have antimicrobial properties and acts as a food preservative .
Mode of Action
Propionic acid, a structurally similar compound, is known to have antimicrobial properties
Biochemical Pathways
Propionic acid, a related compound, is known to be metabolized via conversion to propionyl coenzyme a (propionyl-coa), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Pharmacokinetics
It’s worth noting that the pharmacokinetics of drugs is best described by the ladme model, which describes the liberation, absorption, distribution, metabolism, and elimination of a drug .
Result of Action
It’s worth noting that propionic acid and its derivatives have been shown to have antimicrobial properties .
properties
IUPAC Name |
3-(2-bicyclo[2.2.1]heptanyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-10(12)4-3-9-6-7-1-2-8(9)5-7/h7-9H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRPOCRJAZIRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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